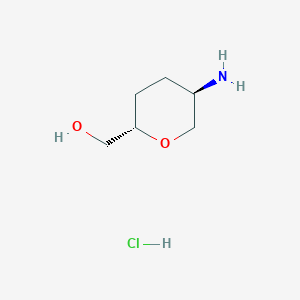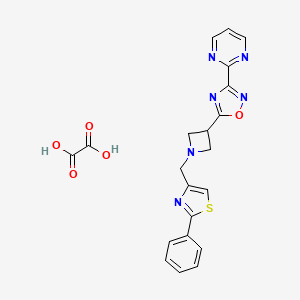
2-(Ethylamino)isonicotinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)isonicotinimidamide hydrochloride, also known as EAI hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an anticancer agent. This compound is a derivative of isonicotinamide, which is a well-known drug used for the treatment of tuberculosis. EAI hydrochloride has been shown to inhibit the activity of a protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.
Mécanisme D'action
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride inhibits the activity of EGFR by binding to a specific region of the receptor called the kinase domain. This binding prevents the receptor from phosphorylating downstream signaling proteins, which are necessary for the growth and survival of cancer cells. By inhibiting the activity of EGFR, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces cell cycle arrest by inhibiting the activity of EGFR, which leads to the accumulation of cells in the G1 phase of the cell cycle. It also induces apoptosis by activating caspase-dependent and caspase-independent pathways. In addition, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for in vitro and in vivo studies. It has been shown to be effective against various types of cancer, making it a promising candidate for further research. However, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer to animals. It also has relatively low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride. One direction is to investigate its effectiveness in combination with other anticancer agents. The combination of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride with other drugs that target different signaling pathways may enhance its anticancer activity. Another direction is to develop more potent derivatives of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride that have improved solubility and bioavailability. Finally, further studies are needed to investigate the safety and toxicity of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride in vivo, as well as its potential for clinical use.
In conclusion, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride is a promising anticancer agent that has gained significant attention in the field of scientific research. Its inhibition of EGFR activity makes it a potential candidate for the treatment of various types of cancer. Further research is needed to investigate its potential in combination with other anticancer agents, as well as the development of more potent derivatives.
Méthodes De Synthèse
The synthesis of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride involves the reaction of isonicotinamide with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 2-(Ethylamino)isonicotinimidamide hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of EGFR, which is a receptor that is overexpressed in many types of cancer cells. EGFR plays a crucial role in the growth and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth. 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been shown to be effective against various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
2-(ethylamino)pyridine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-11-7-5-6(8(9)10)3-4-12-7;/h3-5H,2H2,1H3,(H3,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYCCPUNZFUHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)isonicotinimidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)



![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)
![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)

![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2790789.png)
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)
![4-propyl-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2790793.png)
